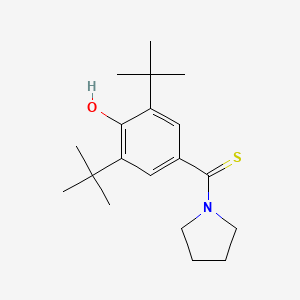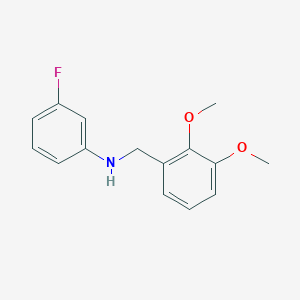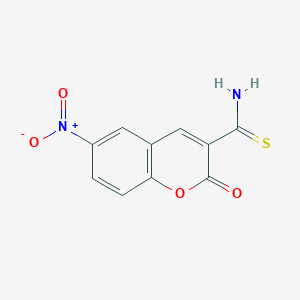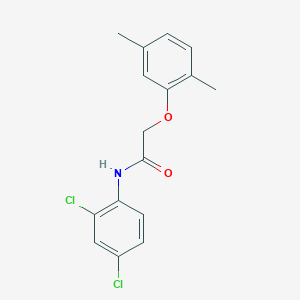
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mechanism of Action
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine binds to the receptor, it alters the activity of neurons in the brain, leading to the hallucinogenic effects of the drug. The exact mechanism of action of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to involve changes in the levels of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine are not well understood, but studies have suggested that the drug may have a range of effects on the brain and body. These include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Some users have reported experiencing intense hallucinations, paranoia, and anxiety after taking the drug.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor and its effects on the brain. However, the use of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is limited by its potential for abuse and the difficulty of synthesizing the drug. Researchers must take precautions to ensure that the drug is used safely and responsibly.
Future Directions
There are several future directions for research on (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor, with the aim of producing safer and more effective hallucinogens. Another area of research is the development of new methods for synthesizing (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine and other phenethylamines, which could lead to new insights into the chemistry of these compounds. Finally, further studies are needed to better understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine involves several steps, including the reaction of 2C-I with 2-methoxy-5-methylbenzaldehyde to form an intermediate compound. This is then reacted with 1-naphthylmethylamine to produce the final product. The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Scientific Research Applications
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine has been used in scientific research to study the 5-HT2A receptor and its role in hallucinogenic effects. One study found that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine had a higher affinity for the 5-HT2A receptor than other hallucinogenic compounds, such as LSD and psilocybin. This suggests that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine may be a useful tool for studying the receptor and its effects on the brain.
properties
IUPAC Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJUZKCPIACDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)



![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)








